![molecular formula C20H19BrN2O4S B3614109 N~2~-(4-bromobenzyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3614109.png)
N~2~-(4-bromobenzyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(4-bromobenzyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BBFGP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BBFGP belongs to the class of N-sulfonylamidoglycine derivatives, which are known to exhibit a wide range of biological activities. In
Scientific Research Applications
BBFGP has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. BBFGP has also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, BBFGP has been reported to have cardioprotective effects and can be used to treat cardiovascular diseases.
Mechanism of Action
The mechanism of action of BBFGP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. BBFGP has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. BBFGP has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
BBFGP has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). BBFGP has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, BBFGP has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
BBFGP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. BBFGP is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, there are some limitations to the use of BBFGP in lab experiments. BBFGP has poor solubility in water, which can limit its use in certain assays. Additionally, the mechanism of action of BBFGP is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on BBFGP. One area of interest is the development of more efficient synthesis methods for BBFGP. Another area of research is the identification of the specific enzymes and signaling pathways targeted by BBFGP. This information could provide insights into the mechanism of action of BBFGP and could help to identify new therapeutic targets. Additionally, further studies are needed to investigate the potential therapeutic applications of BBFGP in various diseases.
properties
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(furan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4S/c21-17-10-8-16(9-11-17)14-23(28(25,26)19-6-2-1-3-7-19)15-20(24)22-13-18-5-4-12-27-18/h1-12H,13-15H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGNXSCDMFLOPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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